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molecular formula C11H15FN2O3 B8372328 Tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate

Tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate

Cat. No. B8372328
M. Wt: 242.25 g/mol
InChI Key: SNLDSERVWUYIEI-UHFFFAOYSA-N
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Patent
US09051310B2

Procedure details

Triethylamine (267 μl), tert-butanol (230 μl), and DPPA (413 μl) were added to a toluene (5 ml) solution containing 5-fluoro-6-methoxynicotinic acid (275 mg), followed by reflux for 3 hours. The reaction solution was adjusted to room temperature and water was added, followed by extraction with ethyl acetate. Next, the organic layers were washed with saturated saline and dried over anhydrous sodium sulfate and the solvent was distilled away under reduced pressure. Then, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=10:1 to 3:1). Colorless oily matter of tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate (279 mg) was thus obtained.
Quantity
267 μL
Type
reactant
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step One
Name
Quantity
413 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)CC)C.[C:8]([OH:12])([CH3:11])([CH3:10])[CH3:9].C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:20])=CC=1.[F:30][C:31]1[C:32]([O:40][CH3:41])=[N:33][CH:34]=[C:35]([CH:39]=1)C(O)=O>O.C1(C)C=CC=CC=1>[F:30][C:31]1[CH:39]=[C:35]([NH:3][C:6](=[O:20])[O:12][C:8]([CH3:11])([CH3:10])[CH3:9])[CH:34]=[N:33][C:32]=1[O:40][CH3:41]

Inputs

Step One
Name
Quantity
267 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
230 μL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
413 μL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
275 mg
Type
reactant
Smiles
FC=1C(=NC=C(C(=O)O)C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was adjusted to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
Next, the organic layers were washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
Then, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=10:1 to 3:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=NC1OC)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 279 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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